2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique cyclopentyl ring structure, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate typically involves multiple steps. One common method includes the reaction of a cyclopentanone derivative with an appropriate alkylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome. The final product is usually purified through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl jasmonate: A structurally related compound with similar cyclopentyl ring features.
Cyclopentaneacetic acid derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from other similar compounds.
Properties
CAS No. |
918813-56-6 |
---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[(1R)-1-methyl-2-oxo-3-propan-2-ylcyclopentyl]ethyl acetate |
InChI |
InChI=1S/C13H22O3/c1-9(2)11-5-6-13(4,12(11)15)7-8-16-10(3)14/h9,11H,5-8H2,1-4H3/t11?,13-/m1/s1 |
InChI Key |
DAQWDPPJIKTMKT-GLGOKHISSA-N |
Isomeric SMILES |
CC(C)C1CC[C@](C1=O)(C)CCOC(=O)C |
Canonical SMILES |
CC(C)C1CCC(C1=O)(C)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.